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molecular formula C26H28N2O2 B8795785 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one

Cat. No. B8795785
M. Wt: 400.5 g/mol
InChI Key: IIYKMGLSDJGBHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06894052B1

Procedure details

To a solution of 1.13 g of 3,3-diphenylpropionic acid and 1.06 g of 1-(2-methoxyphenyl)piperazine in 25 mL of N,N-dimethylformamide at a temperature within the range of 0-5° C., were added, in succession, 0.9 mL of 93% diethyl cyanophosphonate and 0.77 mL of triethylamine under stirring. The resultant solution was then stirred at room temperature for 5 h, poured into 250 mL of water and extracted with ethyl acetate. The organic phase was then washed with water, dried on anhydrous sodium sulphate, and evaporated to dryness under vacuum. The obtained oily residue was then puirified by flash-chromatography (chloroform-ethyl acetate 9:1). This procedure afforded the title compound (100%).
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
0.77 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:8][C:9]([OH:11])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:18][O:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[N:26]1[CH2:31][CH2:30][NH:29][CH2:28][CH2:27]1.C(P(=O)(OCC)OCC)#N.C(N(CC)CC)C>CN(C)C=O.O>[C:12]1([CH:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH2:8][C:9]([N:29]2[CH2:28][CH2:27][N:26]([C:21]3[CH:22]=[CH:23][CH:24]=[CH:25][C:20]=3[O:19][CH3:18])[CH2:31][CH2:30]2)=[O:11])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
1.13 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC(=O)O)C1=CC=CC=C1
Name
Quantity
1.06 g
Type
reactant
Smiles
COC1=C(C=CC=C1)N1CCNCC1
Name
Quantity
0.9 mL
Type
reactant
Smiles
C(#N)P(OCC)(OCC)=O
Name
Quantity
0.77 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was then washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried on anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under vacuum

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CC(=O)N1CCN(CC1)C1=C(C=CC=C1)OC)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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